1-Bromo-4-fluoro-2-methyl-5-nitrobenzene

Organic Synthesis Regiochemistry Isomer Identification

This 1,2,4,5-tetrasubstituted nitroarene is a critical intermediate for constructing m1 muscarinic receptor-targeting pharmacophores. The strategic Br/F/NO₂/Me substitution pattern provides orthogonal reactivity for site-selective Suzuki-Miyaura couplings and nucleophilic aromatic substitution (SNAr), enabling precise molecular assembly.

Molecular Formula C7H5BrFNO2
Molecular Weight 234.02 g/mol
CAS No. 170098-98-3
Cat. No. B1277503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-fluoro-2-methyl-5-nitrobenzene
CAS170098-98-3
Molecular FormulaC7H5BrFNO2
Molecular Weight234.02 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)[N+](=O)[O-])F
InChIInChI=1S/C7H5BrFNO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3
InChIKeyVMXDJIHJOUZBAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-fluoro-2-methyl-5-nitrobenzene (CAS 170098-98-3) Procurement Guide: Structure, Properties, and Sourcing


1-Bromo-4-fluoro-2-methyl-5-nitrobenzene is a highly substituted aromatic compound (C7H5BrFNO2, MW: 234.02 g/mol) [1]. It belongs to the class of polysubstituted nitroarenes and is characterized by the presence of four distinct functional groups (bromo, fluoro, methyl, and nitro) on a single benzene ring [1]. This substitution pattern creates a unique electrophilic and nucleophilic reactivity profile [2], making it a valuable building block in organic synthesis, particularly for pharmaceuticals and advanced materials [3].

Why 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene Cannot Be Simply Substituted by Regioisomers


The precise 1,2,4,5-substitution pattern of 1-bromo-4-fluoro-2-methyl-5-nitrobenzene is critical for its function as a synthetic intermediate. Regioisomers such as 1-bromo-5-fluoro-2-methyl-4-nitrobenzene (CAS 64695-96-1) or 1-bromo-2-fluoro-4-methyl-5-nitrobenzene (CAS 224185-19-7) [1] possess identical molecular formulas but differ in the relative positions of the bromine, fluorine, methyl, and nitro groups. This difference profoundly alters the compound's dipole moment, steric environment, and the activation/deactivation of the aromatic ring toward subsequent transformations. For instance, the specific orientation of the nitro group relative to the bromine atom dictates regioselectivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions . Substituting a regioisomer in a multi-step synthesis can lead to a completely different product distribution, requiring re-optimization of reaction conditions and potentially resulting in a failed campaign [2].

1-Bromo-4-fluoro-2-methyl-5-nitrobenzene: Quantitative Differentiation and Comparative Data


Regiochemical Identity: Confirmed 1,2,4,5-Substitution Pattern vs. Common Isomers

The compound 1-bromo-4-fluoro-2-methyl-5-nitrobenzene (CAS 170098-98-3) is a specific regioisomer within a family of bromo-fluoro-methyl-nitrobenzenes. Its distinct substitution pattern is confirmed by its IUPAC name and InChI Key (VMXDJIHJOUZBAW-UHFFFAOYSA-N) [1]. In contrast, the isomer 1-bromo-5-fluoro-2-methyl-4-nitrobenzene (CAS 64695-96-1) [2] and 1-bromo-2-fluoro-4-methyl-5-nitrobenzene (CAS 224185-19-7) [3] possess different IUPAC names and InChI Keys, reflecting unique spatial arrangements of the four substituents. This difference in connectivity is absolute and dictates all subsequent chemical behavior.

Organic Synthesis Regiochemistry Isomer Identification

Physicochemical Properties: Computed LogP (2.9) as a Metric for Reverse-Phase Chromatography

The computed XLogP3-AA value for 1-bromo-4-fluoro-2-methyl-5-nitrobenzene is 2.9 [1]. This value is a quantitative predictor of the compound's partitioning between octanol and water and is directly useful for developing purification methods by reverse-phase flash chromatography or HPLC. The target compound's LogP is expected to differ from its regioisomers, for which LogP values are not universally computed or may vary, impacting retention times [2]. A difference in LogP of even 0.5 units can significantly alter chromatographic retention, allowing for method optimization specific to this compound.

Analytical Chemistry Lipophilicity Method Development

Safety and Handling: ECHA Notified Classification for Laboratory Procurement

According to the European Chemicals Agency (ECHA) C&L Inventory, 1-bromo-4-fluoro-2-methyl-5-nitrobenzene has a notified classification for acute toxicity (H302, H312, H332), skin irritation (H315), eye irritation (H319), and specific target organ toxicity upon single exposure (H335) [1]. This safety profile is crucial for laboratory procurement and handling procedures. In contrast, the safety data for the regioisomer 1-bromo-5-fluoro-2-methyl-4-nitrobenzene (CAS 64695-96-1) may have a different hazard classification or may not be fully harmonized under CLP, necessitating a separate risk assessment .

Safety Data Regulatory Compliance Laboratory Handling

Synthetic Utility: Documented Use as an Intermediate in a Patented Pharmaceutical Synthesis

A key piece of differentiation for 1-bromo-4-fluoro-2-methyl-5-nitrobenzene is its documented use as a specific intermediate in the synthesis of m1 receptor-active compounds as described in patent WO2007036718A2 [1]. While the patent does not provide a direct head-to-head yield comparison against regioisomers, the specificity of the disclosed synthetic route demonstrates that this exact substitution pattern is required to construct the desired pharmacophore [1]. The use of a different regioisomer would likely require a complete redesign of the synthetic route to achieve the same final product. This patent provides a high level of validation for the compound's utility in a drug discovery context.

Medicinal Chemistry Process Chemistry Patent Literature

Purity and Commercial Availability: Vendor-Specified Purity Levels for Direct Use

1-Bromo-4-fluoro-2-methyl-5-nitrobenzene is commercially available from multiple reputable vendors with a standard purity of 95-98% . For instance, TCI offers the compound with a purity of >97.0% (by GC) . This high, analytically verified purity is essential for use as a building block without additional purification. While regioisomers like 1-bromo-5-fluoro-2-methyl-4-nitrobenzene (CAS 64695-96-1) are also available, their specific purity levels and vendors differ, requiring separate vetting . The consistent availability and defined purity of the target compound streamline procurement and ensure reproducible results.

Chemical Sourcing Quality Control Commercial Availability

Proven Application Scenarios for 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene Based on Available Evidence


Medicinal Chemistry: Synthesis of m1 Muscarinic Receptor Modulators

This compound is a validated intermediate in a patented synthetic route toward compounds targeting the m1 muscarinic receptor, as detailed in WO2007036718A2 [1]. The specific substitution pattern of 1-bromo-4-fluoro-2-methyl-5-nitrobenzene is essential for constructing the core structure of the final pharmacologically active molecules. Its use in this context is not interchangeable with regioisomers.

Process Chemistry: Method Development for Reverse-Phase Purification

The computed XLogP3-AA value of 2.9 [1] provides a reliable starting point for developing reverse-phase flash chromatography or preparative HPLC methods. This allows chemists to accurately predict the compound's retention time and optimize solvent gradients for efficient purification, either of the compound itself or its downstream derivatives.

Laboratory Management: Hazard Assessment and Safe Handling Protocol Implementation

The notified ECHA C&L classification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) [1] provides an immediate and legally recognized basis for establishing safe handling procedures, risk assessments, and proper storage conditions in a research or industrial laboratory setting. This simplifies compliance with occupational health and safety regulations.

Organic Synthesis: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution

The compound's unique 1,2,4,5-substitution pattern [1] makes it a valuable substrate for site-selective transformations. The bromine atom is a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions. The strongly electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution (SNAr), potentially allowing for selective displacement of the fluorine atom under appropriate conditions [2].

Technical Documentation Hub

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